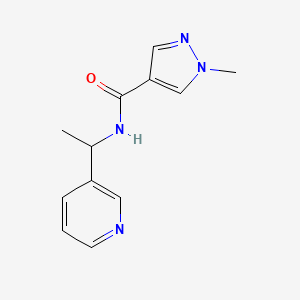
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. It has been suggested that the activation of mGluR5 is involved in various neurological and psychiatric disorders. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide binds to the allosteric site of mGluR5 and inhibits its activation, leading to the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter in the brain. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is also relatively stable and can be administered orally or intraperitoneally. However, 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide also has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has shown promising results in animal models, and further studies are needed to determine its potential therapeutic applications in humans. Additionally, the development of new formulations of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide with improved solubility and longer half-life could enhance its use in lab experiments and potential clinical applications.
In conclusion, 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of excitatory neurotransmission in the brain, and it has been shown to have various biochemical and physiological effects in animal models. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic applications in humans.
Synthesemethoden
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3-pyridineethanol with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the protection of the resulting compound with tert-butyldimethylsilyl chloride. The protected intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired product, 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(10-4-3-5-13-6-10)15-12(17)11-7-14-16(2)8-11/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMNICKORHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
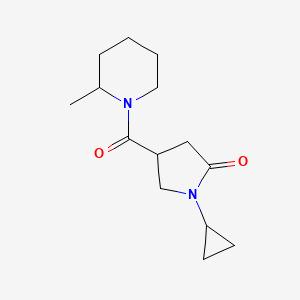

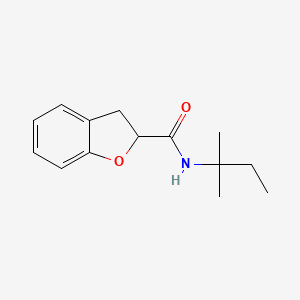


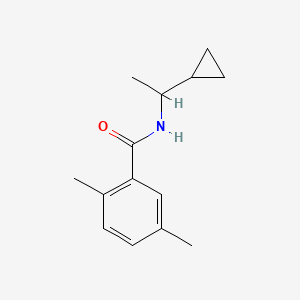
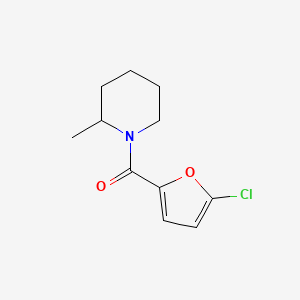

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)